molecular formula C8H13NO2 B13194310 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one

1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one

Cat. No.: B13194310
M. Wt: 155.19 g/mol
InChI Key: YWXOHNBUASYTTQ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO2 This compound features a unique structure that includes an amino group, a methyloxolane ring, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Methyloxolane Ring: The initial step involves the formation of the methyloxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction. This can be done by reacting the methyloxolane intermediate with an amine under appropriate conditions.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction. This step typically requires a base catalyst and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products:

    Oxidation Products: Ketones or oxides.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group and the prop-2-en-1-one moiety play crucial roles in its activity. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

    1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one: Unique due to its specific structure and functional groups.

    1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-amine: Similar structure but with an additional amine group.

Uniqueness: this compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one

InChI

InChI=1S/C8H13NO2/c1-3-7(10)8(2)5-11-4-6(8)9/h3,6H,1,4-5,9H2,2H3

InChI Key

YWXOHNBUASYTTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1N)C(=O)C=C

Origin of Product

United States

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